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molecular formula C9H12N2O2S B8603028 N-(7-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea CAS No. 62369-79-3

N-(7-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea

Cat. No. B8603028
M. Wt: 212.27 g/mol
InChI Key: OPHRQBXPRPSOMK-UHFFFAOYSA-N
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Patent
US04036979

Procedure details

In the same manner as described in reducing the (-)-4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-ylurea, (+)- 4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-ylurea is reduced with NaBH4 to afford isomer B of the title compound, m.p. 216°-217° C. (dec.), [α]D25.5 = + 18.51° (c, 2.11 in methanol). This isomer is 95% pure by high pressure liquid chromatography. Isomer A of the title compound is also purified by high pressure liquid chromatography as a 90-95% pure material, m.p. 160°-164° C. (dec.), [α]D24.5 = -91.03° (c, 2.2 in methanol). The cis and trans configurations for isomers A and B have not been determined unequivocally.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
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0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]([NH:11][C:12]([NH2:14])=[O:13])[CH2:4][CH2:3]1.[BH4-].[Na+]>CO>[OH:1][CH:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]([NH:11][C:12]([NH2:14])=[O:13])[CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CCC(C2=C1SC=C2)NC(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CCC(C2=C1SC=C2)NC(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1CCC(C2=C1SC=C2)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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